molecular formula C12H17N3O2 B1464855 3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol CAS No. 1283106-79-5

3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol

Cat. No. B1464855
CAS RN: 1283106-79-5
M. Wt: 235.28 g/mol
InChI Key: VYZQMDFHPXFPHK-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Chemical Complexity and Reactivity

The chemical complexity and reactivity of pyridine derivatives, including structures similar to 3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol, have been extensively studied. These compounds exhibit a broad spectrum of properties due to their intricate structures and the presence of multiple functional groups. These characteristics make them suitable for various applications, including catalysis and as precursors in complex chemical syntheses (Boča, Jameson, & Linert, 2011). The potential for these compounds to serve as central nervous system (CNS) acting drugs has also been explored, given the large class of heterocycles that include nitrogen, sulfur, and oxygen atoms, providing a wide range of CNS effects (Saganuwan, 2017).

Role in Drug Discovery

Pyrrolidine and pyridine derivatives are pivotal in drug discovery due to their diverse biological activities and their presence in various medicinal agents. These compounds have been central to the development of novel biologically active compounds with target selectivity, characterized by their versatile scaffold structures (Li Petri et al., 2021). Moreover, their ability to form complexes with metals and their role in catalysis highlight their importance in synthetic chemistry and pharmaceutical industries, with specific mention to pyranopyrimidine scaffolds (Parmar, Vala, & Patel, 2023).

Medicinal and Chemosensing Applications

Pyridine derivatives are significant in the medical field due to their varied biological activities, including anticancer, antibacterial, and anti-inflammatory effects. These derivatives also exhibit chemosensing capabilities, crucial for the detection of various species in environmental, agricultural, and biological samples, demonstrating their versatility beyond pharmacological applications (Abu-Taweel et al., 2022). Their prominence in medicinal chemistry is further highlighted by their involvement in the synthesis of N-heterocycles via sulfinimines, showcasing their role in creating structurally diverse and biologically significant compounds (Philip et al., 2020).

properties

IUPAC Name

3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-7-9-3-2-6-15(8-9)12(17)10-4-1-5-14-11(10)16/h1,4-5,9H,2-3,6-8,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZQMDFHPXFPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CNC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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